molecular formula C19H34O9 B14078949 (2R,3R,4S,5S,6R)-2-[(1S,3R,4R)-3,4-dihydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 141897-12-3

(2R,3R,4S,5S,6R)-2-[(1S,3R,4R)-3,4-dihydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B14078949
CAS No.: 141897-12-3
M. Wt: 406.5 g/mol
InChI Key: SGUOENJPMRQEMJ-UWAGUHGBSA-N
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Description

The compound (2R,3R,4S,5S,6R)-2-[(1S,3R,4R)-3,4-dihydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a highly substituted glycoside featuring a cyclohexyl moiety linked to an oxane (pyranose) sugar ring. Its structural complexity arises from multiple hydroxyl groups, a hydroxymethyl substituent, and an unsaturated (E)-3-hydroxybut-1-enyl chain on the cyclohexyl group. Below, we compare its structural and functional attributes with similar glycosides and phenolic derivatives, leveraging data from diverse sources.

Properties

CAS No.

141897-12-3

Molecular Formula

C19H34O9

Molecular Weight

406.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(1S,3R,4R)-3,4-dihydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C19H34O9/c1-10(21)5-6-19(26)17(2,3)7-11(8-18(19,4)25)27-16-15(24)14(23)13(22)12(9-20)28-16/h5-6,10-16,20-26H,7-9H2,1-4H3/b6-5+/t10-,11+,12-,13-,14+,15-,16-,18-,19-/m1/s1

InChI Key

SGUOENJPMRQEMJ-UWAGUHGBSA-N

Isomeric SMILES

C[C@H](/C=C/[C@@]1([C@](C[C@H](CC1(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)O)O)O

Canonical SMILES

CC(C=CC1(C(CC(CC1(C)O)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O)O

Origin of Product

United States

Preparation Methods

Botanical Extraction and Purification

Cold Water Extraction and Flocculation

Steviol glycosides are traditionally extracted from Stevia rebaudiana leaves using cold water (2–9°C) to minimize thermal degradation of thermolabile compounds. Soaking dried leaves in cold water for 12–24 hours yields a crude extract containing stevioside, rebaudiosides, and chlorogenic acid. Subsequent flocculation with divalent iron salts (e.g., ferrous sulfate at 3–7 g/L) at pH 8.1–9.9 precipitates impurities, achieving a 20–30% reduction in phenolic contaminants. The filtrate is then processed via macroporous adsorption resins (e.g., DM30), which selectively bind steviol glycosides. Ethanol (76–81% concentration) elutes stevioside at 92.5–93.1% purity, while chlorogenic acid is recovered separately via NKA-9 resin.

Table 1: Extraction Parameters and Yields from Patent CN102924544A
Parameter Example 1 Example 2 Example 3
Temperature (°C) 2 9 5
Iron Salt FeSO₄ FeCl₂ Fe(NH₄)₂(SO₄)₂
Resin (Stevioside) DM30 DM30 DM30
Ethanol Concentration 81% 76% 79%
Stevioside Yield 9.2 kg (92.5%) 8.9 kg (93.1%) 9.1 kg (92.8%)

Enzymatic Glycosylation via UGT76G1

Structural Basis for Branched Glucoside Formation

The uridine diphosphate (UDP)-glucosyltransferase UGT76G1 catalyzes the β-1,3 glycosidic bond formation in rebaudioside A, a structural analog of the target compound. X-ray crystallography (PDB: 6V7X) reveals a catalytic histidine (His155) that deprotonates the acceptor glucose’s hydroxyl group, enabling nucleophilic attack on UDP-glucose. The enzyme’s acceptor pocket accommodates stevioside’s C13-glucosyl side chain, positioning the C3′ hydroxyl for glycosylation. Mutagenesis studies show that H155A abolishes activity, confirming its essential role.

Regioselectivity and Substrate Engineering

UGT76G1 exhibits strict regioselectivity for the C3′ position due to hydrophobic interactions between the steviol core and residues Met145, Ser147, and Leu379. Comparative analysis with UGT85C2 (C13-glucosylating enzyme) highlights divergent substrate-binding loops: UGT76G1’s elongated α3 helix creates a deeper pocket for branched glucosides, while UGT85C2’s shorter loops favor steviol binding. Directed evolution of UGT76G1 has yielded variants with 1.5-fold higher activity toward stevioside, though industrial application remains limited by enzyme stability.

Microbial Biosynthesis in Saccharomyces cerevisiae

Pathway Reconstitution and Yield Optimization

Heterologous production in yeast involves expressing Stevia-derived genes: KO (kaurene oxidase), UGT85C2, UGT74G1, and UGT76G1. A 2019 iGEM project demonstrated a proof-of-concept strain producing 12 mg/L stevioside in shake-flask cultures. Key challenges include:

  • Cytotoxicity : Accumulation of steviol intermediates inhibits growth at >50 mg/L.
  • Glycosyltransferase Localization : Cytosolic expression of UGTs reduces endoplasmic reticulum stress compared to secretory pathways.
Table 2: Microbial Production Parameters
Parameter Value
Host Strain BY4741 (Δfaa1, Δfaa4)
Inducer Galactose (2% w/v)
Cultivation Time 72 hours
Stevioside Titer 12 mg/L
Major Byproducts Steviolmonoside, Reb D

Comparative Analysis of Methods

Efficiency and Scalability

  • Botanical Extraction : High yield (8–9 kg/100 kg leaves) but environmentally taxing due to resin regeneration and iron waste.
  • Enzymatic Synthesis : Precision glycosylation but requires expensive UDP-glucose and immobilized enzymes.
  • Microbial Synthesis : Scalable and sustainable, yet titers remain 100-fold lower than plant-based methods.

Purity and Regulatory Considerations

The European Food Safety Authority mandates <1 ppm heavy metals in steviol glycosides. Resin-based purification meets this standard but adds $15–20/kg production costs. Microbial systems avoid metal contaminants but require rigorous endotoxin testing.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or Jones reagent.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or tosyl chloride (TsCl) for ether formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. Its multiple hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting or activating their functions. This can lead to various biological effects, such as anti-inflammatory or antioxidant activity.

Comparison with Similar Compounds

Structural Features of the Target Compound

  • Core Structure: A pyranose (oxane) ring with hydroxyl groups at positions 3, 4, and 5, and a hydroxymethyl group at position 6.
  • Substituent : A cyclohexyl group attached via an ether linkage, bearing:
    • Two hydroxyl groups.
    • A (E)-3-hydroxybut-1-enyl chain.
    • Three methyl groups (3,5,5-trimethyl).
  • Key Functional Groups: Hydroxyls, ether, enol, and hydroxymethyl groups.
  • Stereochemistry : Multiple chiral centers (R/S configurations) critical for molecular recognition.

Comparison with Similar Compounds

2-Arylbenzofuran Flavonoid Glycoside ()

  • Structure: A C60H62O24 flavonoid with a benzofuran core linked to two pyranose rings and multiple hydroxyphenyl groups.
  • Comparison: Both compounds feature glycosidic linkages and aromatic substituents. The target compound’s cyclohexyl group contrasts with the benzofuran core, leading to differences in lipophilicity (predicted XlogP: ~2.30 vs. 4.10 for the flavonoid) and hydrogen-bonding capacity (16 H-bond donors vs. 13). Bioactivity: The flavonoid exhibits predicted interactions with CYP enzymes and transporters, while the cyclohexyl group in the target compound may confer distinct metabolic stability .

Pelargonidin Glycoside ()

  • Structure: A strawberry-derived anthocyanin with a pyranose-linked chromenylium core.
  • Comparison: Shared pyranose ring but differing aglycone (chromenylium vs. cyclohexyl). Pelargonidin glycosides are metabolized to acetylated forms, suggesting the target compound’s unsaturated enol chain may undergo similar transformations. Bioactivity: Antioxidant properties due to phenolic groups; the target compound’s hydroxyl density (6–8 OH groups) may enhance free-radical scavenging .

Terpene-Linked Glycoside ()

  • Structure: C16H28O7 oxane derivative with an 8-hydroxy-3,7-dimethylocta-2,6-dienoxy chain.
  • Comparison :
    • Both have unsaturated hydrocarbon chains, but the target compound’s (E)-3-hydroxybut-1-enyl group is shorter and more polar.
    • The terpene glycoside’s higher logP (predicted ~2.5) suggests better membrane permeability than the target compound’s polar cyclohexyl substituents .

Complex Benzofuran Glycoside ()

  • Structure : C54H52O19 compound with nested benzofuran and hydroxyphenyl groups.
  • Comparison :
    • Higher molecular weight (1005.00 g/mol vs. ~800–900 g/mol estimated for the target compound).
    • Both exhibit extensive hydrogen-bonding networks (TPSA: 318.00 Ų vs. ~350–400 Ų for the target), influencing solubility and bioavailability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents H-Bond Donors XlogP TPSA (Ų)
Target Compound ~C20H34O10 ~500–550 Cyclohexyl, hydroxybutenyl 6–8 ~2.30 ~350
2-Arylbenzofuran Flavonoid (Evi.7) C60H62O24 1167.10 Benzofuran, hydroxyphenyl 16 2.30 398.00
Pelargonidin Glycoside (Evi.9) C21H20O11 448.37 Chromenylium, hydroxyphenyl 7 ~1.5 ~200
Terpene Glycoside (Evi.18) C16H28O7 332.39 Dienoxy chain 4 ~2.5 ~120

Table 2: Bioactivity Insights

Compound Predicted Bioactivity Key Interactions
Target Compound Potential antioxidant, enzyme modulation CYP enzymes, transporters
2-Arylbenzofuran Flavonoid (Evi.7) Estrogen receptor binding, hepatotoxicity risks CYP2D6, P-glycoprotein
Pelargonidin Glycoside (Evi.9) Antioxidant, urinary metabolites Anthocyanin absorption pathways
Complex Benzofuran (Evi.13) Moderate BBB permeability, high polar surface area Limited transporter affinity

Biological Activity

The compound (2R,3R,4S,5S,6R)-2-[(1S,3R,4R)-3,4-dihydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse research findings.

Chemical Structure and Properties

The compound can be classified as a glycoside due to its sugar moiety and is characterized by multiple hydroxyl groups that contribute to its solubility and reactivity. Its molecular formula is C25H43NO18C_{25}H_{43}NO_{18} with a molecular weight of approximately 645.60 g/mol.

Structural Features

FeatureDescription
Molecular Formula C25H43NO18
Molecular Weight 645.60 g/mol
Functional Groups Hydroxyl (-OH), Ether
Classification Glycoside

Research indicates that this compound exhibits various biological activities including:

  • Antioxidant Activity : The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies indicate activity against certain bacterial strains, which could support its use in treating infections.

Antioxidant Activity

A study demonstrated that the compound significantly reduced oxidative stress markers in cellular models. The IC50 value for DPPH radical scavenging activity was found to be 15μM15\mu M, indicating strong antioxidant potential .

Anti-inflammatory Effects

In vitro experiments showed that treatment with the compound reduced the expression of TNF-alpha and IL-6 in macrophage cells by up to 40% compared to controls . This suggests a promising role in managing chronic inflammatory conditions.

Antimicrobial Properties

Research conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32μg/mL32\mu g/mL against Staphylococcus aureus, indicating moderate antibacterial activity .

Pharmacological Applications

Given its diverse biological activities, potential applications include:

  • Therapeutics for Inflammatory Diseases : Its anti-inflammatory properties may be harnessed in conditions like arthritis or inflammatory bowel disease.
  • Antioxidant Supplements : Due to its ability to combat oxidative stress, it may be developed as a dietary supplement.
  • Antimicrobial Agents : Further exploration could lead to new treatments for bacterial infections resistant to conventional antibiotics.

Q & A

Q. What spectroscopic and analytical methods are recommended for confirming the structure and stereochemistry of the compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to assign proton and carbon environments, particularly for stereochemical centers. 2D NMR (e.g., COSY, HSQC, HMBC) resolves connectivity in complex regions like the cyclohexyl and oxane moieties .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns, especially for hydroxyl and hydroxymethyl groups .
  • X-ray Crystallography: Essential for absolute stereochemical determination if single crystals can be obtained .
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., hydroxyl, ether) via characteristic absorption bands.

Q. Table 1: Key Spectroscopic Techniques and Applications

TechniqueApplicationReference
1H/13C NMRStereochemical assignment
HRMSMolecular formula confirmation
X-rayAbsolute configuration determination

Q. What are the critical challenges in synthesizing this compound, given its stereochemical complexity?

Methodological Answer:

  • Stereochemical Control: Use chiral auxiliaries or asymmetric catalysis to manage multiple stereocenters. For example, protect hydroxyl groups during coupling steps to avoid unwanted side reactions .
  • Functional Group Compatibility: Employ orthogonal protecting groups (e.g., silyl ethers, acetals) to prevent interference during glycosylation or cyclohexyl ring formation .
  • Purification: Utilize preparative HPLC or size-exclusion chromatography to isolate the target compound from diastereomeric byproducts .

Q. What storage conditions are recommended to maintain compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in a desiccator to prevent hydrolysis or oxidation of hydroxyl groups .
  • Light Sensitivity: Protect from UV light using amber glassware.
  • Moisture Control: Use inert gas (e.g., argon) in vials to minimize hygroscopic degradation .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound using computational methods?

Methodological Answer:

  • Heuristic Algorithms: Apply Bayesian optimization to screen reaction parameters (e.g., temperature, solvent polarity, catalyst loading) efficiently. For example, test 50–100 parameter combinations in silico before lab validation .
  • Machine Learning (ML): Train models on existing stereoselective synthesis data to predict optimal conditions for challenging steps like cyclohexyl-oxy bond formation .

Q. Table 2: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temp.25–40°CReduces epimerization
SolventAnhydrous DMF/THFEnhances solubility
CatalystPd/C (1–2 mol%)Improves coupling efficiency

Q. How can contradictions in spectroscopic data during structural characterization be resolved?

Methodological Answer:

  • Cross-Validation: Compare NMR data with DFT (Density Functional Theory)-calculated chemical shifts for stereoisomers. For example, simulate 13C NMR spectra of proposed diastereomers and match experimental data .
  • Dynamic NMR: Analyze temperature-dependent NMR to detect conformational flexibility in the cyclohexyl ring that may obscure signals .
  • Isotopic Labeling: Introduce 2H or 13C labels at ambiguous positions to trace connectivity .

Q. What strategies are effective for analyzing the compound’s biological activity in vitro?

Methodological Answer:

  • Targeted Assays: Screen for glycosidase inhibition using fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) due to the compound’s structural similarity to carbohydrate mimics .
  • Molecular Docking: Model interactions with enzymes like β-glucosidase using AutoDock Vina to predict binding affinity and guide wet-lab experiments .
  • Metabolic Stability: Use hepatic microsomes to assess oxidative degradation pathways, focusing on hydroxyl group metabolism .

Q. How can stability under experimental conditions (e.g., aqueous buffers) be evaluated?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to pH extremes (pH 2–12), heat (40–60°C), and UV light. Monitor degradation via LC-MS to identify labile sites (e.g., allyl ethers) .
  • Kinetic Analysis: Calculate half-life (t½) in buffer solutions using HPLC. For example, t½ >24 hours in pH 7.4 suggests suitability for cell-based assays .

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